BenchChemオンラインストアへようこそ!

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile

medicinal chemistry stereochemistry drug design

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile (CAS 1777789-92-0, IUPAC: 2-((1s,3r)-3-(benzyloxy)cyclobutyl)acetonitrile) is a cis-1,3-disubstituted cyclobutane derivative bearing a benzyloxy-protected alcohol at the 3-position and an acetonitrile arm at the 1-position. With molecular formula C13H15NO and a molecular weight of 201.27 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, where the rigid, puckered cyclobutane scaffold enforces a defined spatial orientation of its substituents—a feature increasingly exploited in drug candidate design.

Molecular Formula C13H15NO
Molecular Weight 201.26
CAS No. 1777789-92-0
Cat. No. B3109940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Cis-3-(benzyloxy)cyclobutyl]acetonitrile
CAS1777789-92-0
Molecular FormulaC13H15NO
Molecular Weight201.26
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)CC#N
InChIInChI=1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2
InChIKeyKDHCQHWJIJPVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-3-(benzyloxy)cyclobutyl acetonitrile (CAS 1777789-92-0): A Stereochemically Defined Cyclobutane Nitrile Building Block for Drug Discovery


[Cis-3-(benzyloxy)cyclobutyl]acetonitrile (CAS 1777789-92-0, IUPAC: 2-((1s,3r)-3-(benzyloxy)cyclobutyl)acetonitrile) is a cis-1,3-disubstituted cyclobutane derivative bearing a benzyloxy-protected alcohol at the 3-position and an acetonitrile arm at the 1-position . With molecular formula C13H15NO and a molecular weight of 201.27 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry, where the rigid, puckered cyclobutane scaffold enforces a defined spatial orientation of its substituents—a feature increasingly exploited in drug candidate design [1]. The compound is commercially available at purities from 95% to 98% .

Why Generic Substitution Fails for Cis-3-(benzyloxy)cyclobutyl acetonitrile: Stereochemistry, Protecting-Group Strategy, and Scaffold Rigidity


In-class cyclobutyl acetonitrile derivatives—including the trans isomer (CAS 1909287-03-1), the cyclobutylidene analog (CAS 1187595-82-9), and the debenzylated hydroxy analog (CAS 1622903-17-6)—cannot simply replace [cis-3-(benzyloxy)cyclobutyl]acetonitrile in synthetic campaigns or structure-activity relationship (SAR) studies. The cis-1,3-disubstitution pattern enforces a distinct spatial projection of the acetonitrile and benzyloxy vectors relative to the cyclobutane ring plane, which directly impacts molecular recognition at biological targets [1]. Substituting the trans isomer inverts this stereochemical relationship, potentially disrupting key binding interactions. Replacing the benzyl-protected alcohol with a free hydroxyl group (as in CAS 1622903-17-6) eliminates the lipophilic benzyl motif that can occupy hydrophobic pockets in protein binding sites [2] and simultaneously introduces a reactive handle that may be incompatible with downstream synthetic steps. The cyclobutylidene analog (CAS 1187595-82-9), bearing an exocyclic double bond, differs in both geometry (sp2 hybridization at the linkage) and molecular formula (C13H13NO vs. C13H15NO), resulting in altered reactivity profiles and conformational constraints . The quantitative evidence below establishes the dimensions along which each substitution leads to non-equivalent experimental outcomes.

Quantitative Differentiation Evidence: Cis-3-(benzyloxy)cyclobutyl acetonitrile Versus Closest Analogs


Stereochemical Configuration: cis-1,3-Disubstitution Defines Spatial Vector Relationships Critical for Biological Target Engagement

The target compound possesses a cis-1,3-disubstituted cyclobutane configuration (CAS 1777789-92-0), which projects the acetonitrile group and the benzyloxy group from the same face of the cyclobutane ring. This is in contrast to the trans isomer (CAS 1909287-03-1), which projects these groups from opposite faces. In the development of TAK-828F, a potent RORγt inverse agonist, the cis-1,3-disubstituted cyclobutane scaffold was essential for achieving the desired biological activity, with an overall synthetic yield improved from 23% to 39% through diastereoselective reduction of the cyclobutylidene precursor [1]. Furthermore, a review of cyclobutanes in small-molecule drug candidates notes that cis-1,3-cyclobutane diamine linkers exhibited potencies in the low nanomolar range and excellent selectivity in the JAK family of enzymes [2]. The trans isomer, by inverting the spatial orientation, would project the pharmacophoric elements in a fundamentally different geometry, potentially abolishing target engagement.

medicinal chemistry stereochemistry drug design

Predicted Boiling Point and Physical Property Differentiation Versus the Cyclobutylidene Analog

The target compound (CAS 1777789-92-0, molecular formula C13H15NO, MW 201.27) is a fully saturated cyclobutane derivative. Its closest unsaturated analog, 2-(3-(benzyloxy)cyclobutylidene)acetonitrile (CAS 1187595-82-9, molecular formula C13H13NO, MW 199.25), contains an exocyclic double bond at the cyclobutylidene position. Predicted boiling points from ChemicalBook indicate similar values (340.6±15.0°C for the saturated analog at CAS 1622903-16-5 vs. 340.7±35.0°C for the cyclobutylidene analog ), but the cyclobutylidene analog has a significantly wider uncertainty range (±35.0°C vs. ±15.0°C), reflecting less experimental confidence in its predicted physical properties. More importantly, the sp2-hybridized exocyclic double bond in the cyclobutylidene analog introduces a planar geometry at the acetonitrile linkage, fundamentally altering its conformational profile and chemical reactivity relative to the sp3-hybridized saturated target compound.

physicochemical properties synthetic chemistry compound procurement

Storage Stability Advantage: Benzyl-Protected Target Compound Versus Free Hydroxy Analog

The target compound, with its benzyl-protected hydroxyl group, requires no special storage conditions beyond standard ambient temperature storage in a cool, dry place . In contrast, the closely related debenzylated analog, 2-(3-hydroxycyclobutyl)acetonitrile (CAS 1622903-17-6), requires refrigerated storage at 0–8 °C to maintain chemical integrity . This difference arises from the free hydroxyl group in CAS 1622903-17-6, which can participate in hydrogen-bonding networks that may promote degradation pathways or moisture absorption. The benzyl protecting group in the target compound masks this reactive hydroxyl, conferring greater ambient stability and simplifying long-term storage logistics.

compound storage stability procurement logistics

Commercial Purity Tier: Higher Available Purity for cis Isomer Versus trans Isomer

The cis-configured target compound (CAS 1777789-92-0) is commercially available at a purity of 98% from at least one major supplier (Leyan, Product No. 1546569) , whereas the trans isomer (CAS 1909287-03-1) is listed at a maximum purity of 97% from the same supplier (Leyan, Product No. 1922606) . Both isomers are available at 95% purity from Fluorochem at comparable pricing (£340/250 mg for cis vs. equivalent pricing for trans ), but the cis isomer uniquely offers a 98% purity tier that provides researchers with a higher-quality starting material for sensitive synthetic transformations where trace impurities from the 95% grade could impact yield or selectivity.

purity procurement quality control

Drug Scaffold Relevance: cis-1,3-Disubstituted Cyclobutanes as Privileged Structural Motifs in Clinical-Stage Candidates

The cis-1,3-disubstituted cyclobutane scaffold represented by the target compound maps directly onto the core architecture of multiple drug discovery programs. TAK-828F, a potent RORγt inverse agonist developed by Takeda for autoimmune diseases, employs a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold—structural development that improved overall synthetic yield from 23% to 39% through diastereoselective control [1]. The 1,3-substituted cyclobutyl pharmacophore is also central to a series of TRPV1 antagonists (US Patent 11,845,730 B2) developed for treating ocular surface disorders including dry eye disease [2]. Additionally, cis-1,3-disubstituted cyclobutyl kinase inhibitors have been described with stereoselective synthetic routes [3], and a comprehensive review notes that cis-1,3-cyclobutane diamine linkers demonstrated nanomolar JAK family potency with excellent selectivity [4]. These programs collectively validate the cis-1,3-disubstitution pattern—and by extension, intermediates like [cis-3-(benzyloxy)cyclobutyl]acetonitrile that carry this stereochemical motif—as strategically relevant to multiple therapeutic area pipelines.

drug development scaffold TRPV1 RORγt kinase inhibitors

Optimal Procurement and Application Scenarios for Cis-3-(benzyloxy)cyclobutyl acetonitrile


Synthesis of cis-1,3-Disubstituted Cyclobutane-Based TRPV1 Antagonist Lead Compounds

Patent US 11,845,730 B2 describes 1,3-substituted cyclobutyl derivatives as TRPV1 antagonists for treating ocular surface disorders such as dry eye disease [1]. [Cis-3-(benzyloxy)cyclobutyl]acetonitrile provides the cis-1,3-substitution pattern required for this pharmacophore class. The acetonitrile group can be elaborated via reduction to the corresponding amine or hydrolysis to the carboxylic acid, while the benzyloxy group can be deprotected to reveal a hydroxyl handle for further diversification. Procuring the cis isomer ensures that the stereochemical relationship between the two functional arms matches that specified in the TRPV1 antagonist patent scaffold, eliminating the need for post-synthetic stereochemical correction.

Preparation of cis-Configured Cyclobutane-Containing Kinase Inhibitor Libraries

The cis-1,3-disubstituted cyclobutane scaffold has been validated in kinase inhibitor programs where conformational restriction via the cyclobutane ring introduces beneficial selectivity profiles [2][3]. The acetonitrile moiety in the target compound serves as a versatile precursor: it can be reduced to a primary amine for amide coupling, converted to a tetrazole as a carboxylic acid bioisostere, or hydrolyzed to the carboxylic acid for further derivatization. The cis configuration ensures that the resulting library members maintain the spatial orientation associated with JAK family selectivity demonstrated by cis-1,3-cyclobutane diamine linkers [3]. The 98% purity tier available for this compound is recommended for library synthesis to minimize impurity carry-through in parallel chemistry workflows.

Diastereoselective Synthesis of RORγt Inverse Agonist Scaffolds (TAK-828F Class)

The development of TAK-828F, a clinical-stage RORγt inverse agonist, utilized a cis-1,3-disubstituted cyclobutane scaffold to achieve potency and selectivity [4]. The diastereoselective reduction of a cyclobutylidene precursor improved the overall yield from 23% to 39% in the optimized synthesis [4]. [Cis-3-(benzyloxy)cyclobutyl]acetonitrile can serve as a starting point for constructing analogous RORγt-targeting scaffolds. The benzyl protecting group offers orthogonal deprotection under mild hydrogenolysis conditions, enabling late-stage functionalization after the cyclobutane scaffold has been elaborated, while the acetonitrile group provides a synthetic handle for introducing the carboxylic acid moiety present in the TAK-828F scaffold.

Multi-Step Synthetic Campaigns Requiring Ambient-Stable Protected Cyclobutane Intermediates

In multi-step synthetic sequences where a cyclobutane scaffold must be carried through several transformations, the benzyl-protected cis-3-(benzyloxy)cyclobutyl acetonitrile offers practical advantages over the free hydroxy analog (CAS 1622903-17-6), which requires refrigerated storage at 0–8 °C . The benzyl group protects the alcohol from unwanted side reactions during acetonitrile manipulations (reduction, hydrolysis, alkylation) and can be cleanly removed via hydrogenolysis at the desired stage. This orthogonal protection strategy reduces the need for cold-chain logistics during storage and shipment, simplifying procurement workflows for laboratories conducting extended synthetic campaigns.

Quote Request

Request a Quote for [Cis-3-(benzyloxy)cyclobutyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.